9(E),12(E)-Octadecadienoyl chloride

Drug Delivery Liposomal Formulation Paclitaxel

9(E),12(E)-Octadecadienoyl chloride, commonly known as linoleoyl chloride or linoleic acid chloride (CAS 7459-33-8), is a reactive acyl chloride derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. Characterized by an 18-carbon chain containing two (E)-configured double bonds at the Δ9 and Δ12 positions, its molecular formula is C18H31ClO with a molecular weight of 298.89 g/mol.

Molecular Formula C18H31ClO
Molecular Weight 298.9 g/mol
CAS No. 7459-33-8
Cat. No. B117488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(E),12(E)-Octadecadienoyl chloride
CAS7459-33-8
Synonyms(9Z,12Z)-9,12-Octadecadienoyl Chloride;  (Z,Z)-9,12-Octadecadienoyl Chloride;  (Z,Z)-Octadeca-9,12-dienoyl Chloride;  Linoleic Acid Chloride; 
Molecular FormulaC18H31ClO
Molecular Weight298.9 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)Cl
InChIInChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+
InChIKeyFBWMYSQUTZRHAT-AVQMFFATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linoleoyl chloride (CAS 7459-33-8): Technical Baseline for Procurement and Differentiation


9(E),12(E)-Octadecadienoyl chloride, commonly known as linoleoyl chloride or linoleic acid chloride (CAS 7459-33-8), is a reactive acyl chloride derivative of linoleic acid, a polyunsaturated omega-6 fatty acid [1]. Characterized by an 18-carbon chain containing two (E)-configured double bonds at the Δ9 and Δ12 positions, its molecular formula is C18H31ClO with a molecular weight of 298.89 g/mol [1]. As a highly electrophilic acyl chloride, it serves as a critical intermediate for introducing the linoleoyl moiety into complex molecules via acylation reactions with nucleophiles such as amines, alcohols, and thiols . Commercially, linoleoyl chloride is supplied as a colorless to pale yellow liquid with purities typically ranging from 95% to ≥99% (GC, titration) and is classified as moisture- and air-sensitive, requiring storage at 0–10°C or −20°C under inert gas .

Why Linoleoyl Chloride (CAS 7459-33-8) Cannot Be Substituted with Other C18 Fatty Acid Chlorides


Substituting linoleoyl chloride (18:2) with its saturated counterpart stearoyl chloride (18:0) or the monounsaturated oleoyl chloride (18:1) will fundamentally alter the physicochemical and biological properties of the final product due to the profound influence of the fatty acyl chain's degree of unsaturation on molecular packing, membrane fluidity, and lipid-lipid interactions [1]. The presence of two double bonds in linoleoyl chloride introduces a kinked, less flexible structure that reduces the phase transition temperature of derived phospholipids and increases membrane permeability compared to fully saturated or monounsaturated analogs [1]. Furthermore, as demonstrated in hydrolysis studies, the rate of hydrolytic degradation of fatty acid chlorides is directly correlated with their degree of unsaturation, with linoleoyl chloride exhibiting distinct reactivity kinetics compared to stearoyl and oleoyl chlorides [2]. Consequently, direct replacement of linoleoyl chloride with a different fatty acid chloride will yield a chemically and functionally distinct product, invalidating structure-activity relationships (SAR) and compromising intended performance in applications ranging from liposomal drug delivery to bioconjugation [3].

Quantitative Differentiation Guide for Linoleoyl Chloride (CAS 7459-33-8) vs. Key Analogs


Liposomal Paclitaxel Loading Capacity: 2-Fold Increase Over Oleoyl-Based Lipids

In a direct comparative study of cationic liposome formulations for paclitaxel (PTX) delivery, liposomes formulated with linoleoyl (18:2) tails (DLinPC/DLinTAP) exhibited a >2-fold enhancement in PTX loading capacity compared to liposomes formulated with monounsaturated oleoyl (18:1) tails (DOPC/DOTAP) [1]. The study utilized time-dependent microscopy to generate kinetic phase diagrams, demonstrating that the distinct lipid shape conferred by the linoleoyl tail increases the membrane's solubility for the hydrophobic drug paclitaxel, enabling higher drug-to-lipid ratios to be achieved without compromising liposome stability [1].

Drug Delivery Liposomal Formulation Paclitaxel

Antisense Oligonucleotide Delivery: 2-Fold Increase in Cellular Uptake vs. Unmodified PEI

A study evaluating a polyethylenimine (PEI)-linoleic acid conjugate (PEI-LA) synthesized using linoleoyl chloride for antisense oligonucleotide (ASO) delivery demonstrated that at an N/P ratio >6, cellular uptake of PEI-LA/LOR-2501 complexes was double that of unmodified PEI/LOR-2501 complexes [1]. The linoleoyl modification enhanced the hydrophobicity and membrane interaction of the polyplex, leading to significantly improved intracellular delivery without increasing cytotoxicity [1].

Gene Delivery Antisense Oligonucleotide Polyethylenimine Conjugate

Hydrolytic Stability: Slower Hydrolysis of Linoleoyl Chloride vs. Stearyl Chloride

A fundamental study on the hydrolysis kinetics of various fatty acid chlorides at 25°C established that the chlorides of unsaturated acids, specifically linoleic and oleic, are hydrolyzed less rapidly than stearyl chloride [1]. This indicates that the presence of double bonds in the acyl chain reduces the rate of aqueous hydrolysis, a critical parameter for reaction control and yield consistency in acylation reactions where trace water exposure is unavoidable [1].

Reagent Stability Hydrolysis Kinetics Process Chemistry

Commercial Purity Grade Availability: High-Purity (≥99%) Options vs. Oleoyl Chloride

An analysis of commercial offerings reveals a significant differential in available purity grades. Linoleoyl chloride (CAS 7459-33-8) is routinely offered with a purity specification of ≥99% (as confirmed by GC or titration) from major suppliers like Sigma-Aldrich . In contrast, the commonly used analog oleoyl chloride (CAS 112-77-6) is predominantly supplied at a lower purity specification of ≥80% (GC) across multiple vendors , with higher purity grades being less common or requiring custom synthesis.

Reagent Purity Procurement Analytical Specification

Optimal Application Scenarios for Linoleoyl Chloride (CAS 7459-33-8) Driven by Quantitative Evidence


High-Capacity Paclitaxel Liposomal Formulations

This scenario is directly supported by evidence demonstrating that linoleoyl-based cationic liposomes exhibit a >2-fold enhancement in paclitaxel loading capacity compared to oleoyl-based formulations [1]. For pharmaceutical scientists developing lipid nanoparticle (LNP) delivery systems for hydrophobic chemotherapeutics, selecting linoleoyl chloride as the acylating reagent for lipid synthesis is a data-driven choice to maximize drug payload and potentially improve therapeutic index. The superior loading is attributed to the distinct molecular shape and membrane packing of the linoleoyl chain, which increases the solubility of paclitaxel within the lipid bilayer [1]. This makes linoleoyl chloride the preferred building block for creating high-efficiency, next-generation liposomal chemotherapies.

High-Efficiency Antisense Oligonucleotide (ASO) Delivery Vehicles

The synthesis of PEI-linoleic acid conjugates using linoleoyl chloride has been shown to double the cellular uptake of ASO complexes relative to unmodified PEI carriers [2]. This quantitative improvement in delivery efficiency positions linoleoyl chloride as a critical reagent for researchers engineering non-viral gene delivery vectors. By introducing the linoleoyl moiety, the resulting conjugate gains enhanced membrane interaction properties that facilitate intracellular trafficking without incurring additional cytotoxicity [2]. This evidence-based advantage is essential for developing potent antisense therapies where efficient cytoplasmic delivery of the oligonucleotide payload is the primary rate-limiting step.

Moisture-Sensitive Acylation Reactions Requiring Controlled Kinetics

Fundamental studies on fatty acid chloride hydrolysis have demonstrated that linoleoyl chloride hydrolyzes more slowly than its saturated counterpart, stearyl chloride [3]. For process chemists performing acylation reactions on water-sensitive substrates or in non-anhydrous conditions, this kinetic difference is a practical selection criterion. The relatively slower hydrolysis of linoleoyl chloride provides a wider processing window, reducing the formation of free fatty acid byproducts and improving the yield and purity of the desired ester or amide product [3]. This makes linoleoyl chloride a strategically advantageous reagent for complex, multi-step syntheses where absolute control over reaction conditions is paramount.

Sensitive Biological Assays and Advanced Materials Requiring High-Purity Reagents

Procurement analysis reveals that linoleoyl chloride is commercially available in a high-purity grade (≥99%), a specification not routinely offered for the closely related analog oleoyl chloride (typically ≥80%) . For applications where even minor impurities can skew results—such as in quantitative lipidomics, the synthesis of chemically defined liposomes for biophysical studies, or the preparation of standards for analytical method validation—this purity differential is a decisive factor. Researchers can select linoleoyl chloride with confidence that the reagent meets stringent purity requirements, minimizing the risk of artifact generation and ensuring greater reproducibility in data-critical experiments .

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